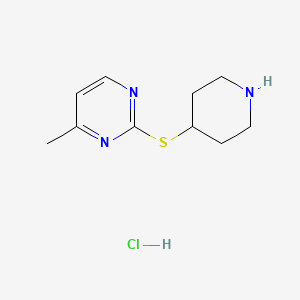

4-Methyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-piperidin-4-ylsulfanylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S.ClH/c1-8-2-7-12-10(13-8)14-9-3-5-11-6-4-9;/h2,7,9,11H,3-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZVEIWWLKYVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a pyrimidine ring substituted with a piperidinylthio group, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds with pyrimidine structures often exhibit antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Pseudomonas aeruginosa | 1.0 μg/mL |

These results suggest that the compound could be effective as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated cytotoxic effects, leading to apoptosis in cancer cells.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast cancer) | 3.5 | Cell cycle arrest |

| HeLa (Cervical cancer) | 7.0 | Inhibition of tubulin polymerization |

The mechanism appears to involve the disruption of microtubule formation, which is critical for cell division, thereby inhibiting tumor growth .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : It has been suggested that the piperidinylthio group enhances binding affinity to specific receptors, leading to altered cellular responses.

- Induction of Apoptosis : In cancer cells, the compound triggers pathways that lead to programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Study on Antibacterial Activity : A recent study evaluated the antimicrobial effects of several pyrimidine derivatives, including this compound, showing promising results against resistant strains of bacteria .

- Anticancer Efficacy : In a study assessing various anticancer agents, this compound was found to exhibit significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for further development .

- Mechanistic Insights : Research focusing on the mechanism revealed that the compound effectively disrupts microtubule dynamics in cancer cells, providing insights into its potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

The pyrimidine ring is a significant scaffold in drug discovery, known for its ability to interact with various biological targets. The incorporation of the piperidine moiety enhances the pharmacological properties of pyrimidine derivatives, making them suitable for therapeutic applications.

Antimicrobial Activity

Research has demonstrated that compounds containing pyrimidine structures exhibit notable antibacterial and antifungal properties. For instance, derivatives of pyrimidine have been synthesized and evaluated for their in vitro activity against standard strains such as Escherichia coli and Staphylococcus aureus. Studies indicate that certain modifications to the pyrimidine structure can enhance antimicrobial efficacy, with minimum inhibitory concentration (MIC) values reported between 500-1000 µg/mL for various derivatives .

Protein Kinase Inhibition

One of the prominent applications of 4-Methyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride is in the inhibition of protein kinases, particularly Protein Kinase B (PKB or Akt). This kinase plays a crucial role in cell signaling pathways related to growth and survival. Compounds derived from pyrimidine have shown selective inhibition of PKB, with some exhibiting nanomolar potency and significant selectivity over other kinases . Such properties make them potential candidates for cancer therapy, where PKB is often dysregulated.

Cytotoxicity and Antitumor Activity

In vivo studies have highlighted the cytotoxic effects of pyrimidine derivatives on human tumor xenografts. Modifications to the piperidine linker and other substituents have been explored to improve oral bioavailability and reduce clearance rates, thereby enhancing therapeutic potential against various cancers . The ability to modulate biomarkers associated with the PI3K-Akt-mTOR signaling pathway further supports their role in cancer treatment.

Case Study 1: Antibacterial Efficacy

A study conducted on novel pyrimidine-thione derivatives revealed significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The compounds were synthesized through reactions involving piperidine derivatives and evaluated using agar diffusion methods. Results indicated that certain substitutions on the pyrimidine ring led to increased zones of inhibition compared to standard antibiotics .

Case Study 2: Selective Kinase Inhibition

In another investigation focused on the structure-activity relationship (SAR) of pyrimidine-based ligands, a series of compounds were synthesized and tested for their ability to activate Toll-like receptors (TLRs). Some derivatives selectively stimulated TLR4, leading to enhanced production of pro-inflammatory cytokines such as IL-6 and interferon gamma-induced protein 10 (IP-10). This indicates potential applications in immunotherapy .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.